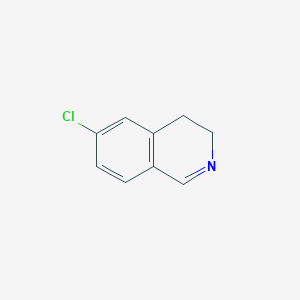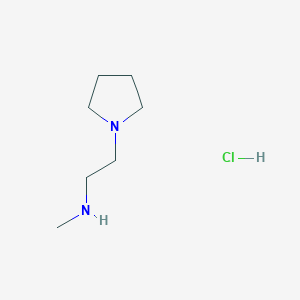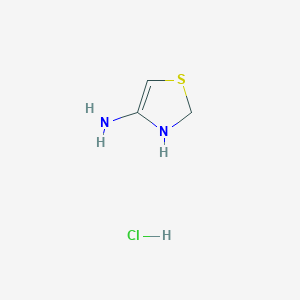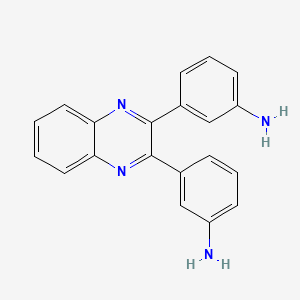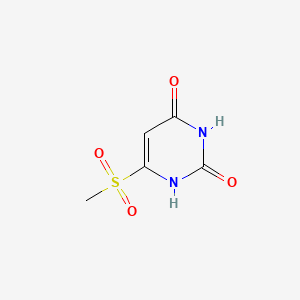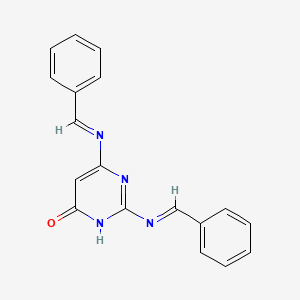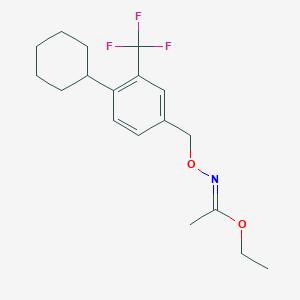
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate typically involves the reaction of ethanone, 1-[3-ethyl-4-(hydroxymethyl)phenyl]-,O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]oxime with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biochemical pathways, making the compound valuable in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-: Shares a similar structure but differs in functional groups and reactivity.
Ethyl 4-cyclohexyl-3-(trifluoromethyl)benzoate: Another related compound with different applications and properties.
Uniqueness
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C18H24F3NO2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
ethyl (1E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidate |
InChI |
InChI=1S/C18H24F3NO2/c1-3-23-13(2)22-24-12-14-9-10-16(15-7-5-4-6-8-15)17(11-14)18(19,20)21/h9-11,15H,3-8,12H2,1-2H3/b22-13+ |
Clave InChI |
WOUZBNWNCNNUOH-LPYMAVHISA-N |
SMILES isomérico |
CCO/C(=N/OCC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F)/C |
SMILES canónico |
CCOC(=NOCC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



